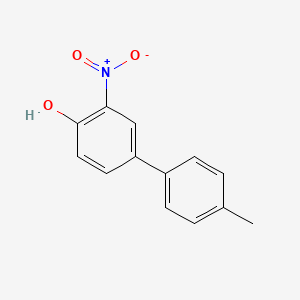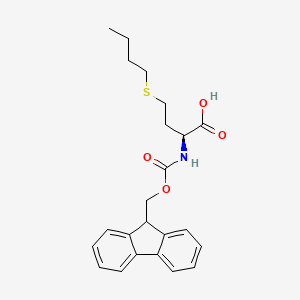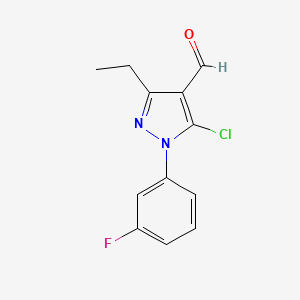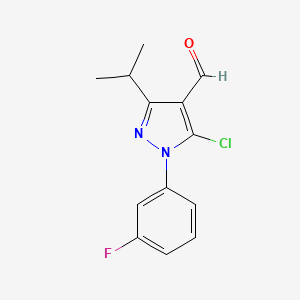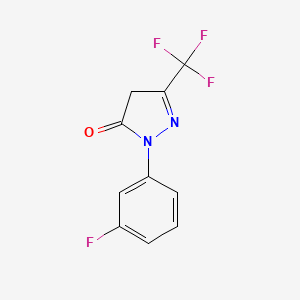![molecular formula C10H16ClNO4S B6328948 2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride CAS No. 100132-74-9](/img/structure/B6328948.png)
2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride (also known as AMPS-HCl) is a compound of interest to the scientific community due to its potential applications in a variety of research fields. AMPS-HCl is a white solid with a melting point of 200-203°C and is soluble in water, methanol, and ethanol. It is a strong base with a pKa of 10.6, making it ideal for use in a wide range of biochemical and physiological experiments.
作用機序
The mechanism of action of AMPS-HCl is based on its ability to interact with the negatively charged phosphate backbone of DNA, which allows it to bind to DNA strands and modify the structure of the molecule. Additionally, it can interact with amino acids in proteins, which can alter their structure and function.
Biochemical and Physiological Effects
AMPS-HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, as well as to induce conformational changes in proteins. Additionally, it has been shown to increase the solubility of some proteins, as well as to increase the rate of DNA replication.
実験室実験の利点と制限
The main advantage of using AMPS-HCl in laboratory experiments is its ability to interact with the negatively charged phosphate backbone of DNA and its ability to interact with amino acids in proteins. This allows it to be used in a variety of experiments, including enzyme kinetics, protein folding, and DNA sequencing. However, one limitation of using AMPS-HCl in laboratory experiments is that it can be toxic in high concentrations. Therefore, it is important to use the compound in a controlled manner.
将来の方向性
The potential applications of AMPS-HCl are vast and the compound has been used in a variety of research fields. However, there are still many potential future directions for research involving AMPS-HCl. These include further investigations into the compound’s ability to interact with the negatively charged phosphate backbone of DNA and its ability to interact with amino acids in proteins. Additionally, further research could be conducted into the compound’s effects on enzyme activity, protein folding, and DNA replication. Furthermore, research could be conducted into the compound’s potential therapeutic applications, such as its ability to target specific proteins and its ability to modulate gene expression. Finally, research could be conducted into the compound’s potential toxicity and how to best use it in a safe and controlled manner.
合成法
AMPS-HCl can be synthesized in a three-step process. The first step involves the reaction of 4-methylsulfonylphenol with ethylenediamine to form 2-amino-1-(4-methylsulfonylphenyl)-1,3-propanediol. The second step involves the reaction of the intermediate product with hydrochloric acid, which yields 2-amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride. The third and final step involves the purification of the product through recrystallization.
科学的研究の応用
AMPS-HCl has been used in a variety of scientific research applications, including enzyme kinetics, protein folding, and DNA sequencing. It has been used to study the structure and function of enzymes, as well as the effects of pH on protein folding. Additionally, it has been used in DNA sequencing experiments to determine the sequence of nucleotides in a given strand of DNA.
特性
IUPAC Name |
2-amino-1-(4-methylsulfonylphenyl)propane-1,3-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S.ClH/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(11)6-12;/h2-5,9-10,12-13H,6,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWKRIYCDUIKKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

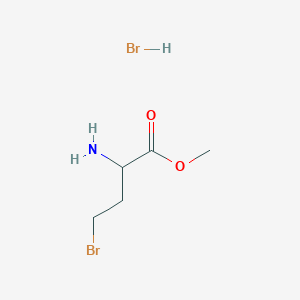
![4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B6328870.png)

![1-[4-(Benzyloxy)-3,5-dichlorophenyl]ethan-1-one](/img/structure/B6328877.png)
